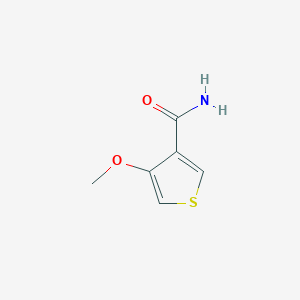

4-Methoxythiophene-3-carboxamide

説明

The exact mass of the compound 4-Methoxythiophene-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 19.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methoxythiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxythiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-methoxythiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-9-5-3-10-2-4(5)6(7)8/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYTVZAHSFIFFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CSC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380979 | |

| Record name | 4-methoxythiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728924 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

65369-29-1 | |

| Record name | 4-Methoxy-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65369-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methoxythiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxythiophene-3-carboxamide: Synthesis, Properties, and Potential Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Methoxythiophene-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific data on this molecule is emerging, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust working profile. We will delve into its core physicochemical properties, propose a detailed synthetic protocol, explore its potential as a pharmacologically active agent, and provide standardized methodologies for its characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel thiophene-based scaffolds.

Introduction: The Thiophene Carboxamide Scaffold

Thiophene derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities.[1] The thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, is considered a bioisostere of the benzene ring and is a key structural motif in numerous approved drugs. The incorporation of a carboxamide functional group onto the thiophene scaffold further enhances its potential for biological interactions, particularly through hydrogen bonding with protein targets.[2]

Thiophene carboxamides have been reported to exhibit a wide range of biological effects, including anticancer, antibacterial, anticonvulsive, and anti-inflammatory properties.[2][3] For instance, certain thiophene-2-carboxamide derivatives have been identified as potent inhibitors of IKK-2, a key enzyme in the inflammatory signaling pathway, while others have shown promise as narrow-spectrum antibacterial agents.[2] The specific substitution pattern on the thiophene ring and the nature of the carboxamide group play a crucial role in determining the compound's biological activity and pharmacokinetic profile. This guide focuses on the 4-methoxy-3-carboxamide substitution pattern, a less-explored but potentially valuable arrangement.

Physicochemical Properties of 4-Methoxythiophene-3-carboxamide

While experimental data for 4-Methoxythiophene-3-carboxamide is not widely available, we can infer its fundamental properties based on its constituent parts and related known compounds such as 4-methoxythiophene-3-carboxylic acid.

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₆H₇NO₂S | Based on chemical structure |

| Molecular Weight | 157.19 g/mol | Calculated from the molecular formula |

| Appearance | Likely a solid at room temperature | Based on the properties of similar carboxamides and its precursor, 4-methoxythiophene-3-carboxylic acid, which is a solid. |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | General solubility characteristics of organic amides. |

| SMILES String | COC1=C(C=CS1)C(=O)N | Standard chemical representation. |

| InChI Key | InChI=1S/C6H7NO2S/c1-9-5-3-10-4(2-5)6(7)8/h2-3H,1H3,(H2,7,8) | Standard chemical identifier. |

Synthesis of 4-Methoxythiophene-3-carboxamide

The synthesis of 4-Methoxythiophene-3-carboxamide can be logically approached from its corresponding carboxylic acid, 4-methoxythiophene-3-carboxylic acid. The general strategy involves the activation of the carboxylic acid to form a more reactive intermediate, followed by amidation with a suitable amine source, typically ammonia or an ammonia equivalent.

A common and effective method for this transformation is the use of a coupling agent. One such standard procedure involves the use of a carbodiimide, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent such as N,N-Dimethylpyridin-4-amine (DMAP).[4]

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for 4-Methoxythiophene-3-carboxamide.

Detailed Experimental Protocol: Synthesis of 4-Methoxythiophene-3-carboxamide

Materials:

-

4-Methoxythiophene-3-carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N,N-Dimethylpyridin-4-amine (DMAP)

-

Ammonium chloride (NH₄Cl)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent system

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxythiophene-3-carboxylic acid (1 equivalent). Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Activation: To the stirred solution, add N,N-Dimethylpyridin-4-amine (DMAP) (0.1 equivalents) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes to allow for the activation of the carboxylic acid.[4]

-

Amidation: In a separate flask, prepare a solution of ammonium chloride (1.5 equivalents) and triethylamine (2.0 equivalents) in anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-Methoxythiophene-3-carboxamide.

Spectroscopic Characterization

The identity and purity of the synthesized 4-Methoxythiophene-3-carboxamide should be confirmed by standard spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the methoxy protons (a singlet around 3.8-4.0 ppm), the two aromatic protons on the thiophene ring (likely doublets, with chemical shifts dependent on their position relative to the substituents), and the amide protons (a broad singlet).[4][5]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show signals for the carbonyl carbon of the amide (typically in the range of 160-170 ppm), the carbons of the thiophene ring, and the methoxy carbon.[4][5]

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide (around 3100-3500 cm⁻¹), the C=O stretching of the amide (around 1630-1690 cm⁻¹), and C-O stretching of the methoxy group.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight of 157.19.[4]

Potential Applications in Drug Discovery

Given the established biological activities of the thiophene carboxamide scaffold, 4-Methoxythiophene-3-carboxamide represents a promising candidate for further investigation in drug discovery programs.

-

Anticancer Activity: Many thiophene carboxamide derivatives have been synthesized and evaluated as potential anticancer agents.[4][6] They can act through various mechanisms, including the inhibition of protein kinases or disruption of microtubule dynamics. The specific substitution pattern of 4-Methoxythiophene-3-carboxamide may confer novel interactions with anticancer targets.

-

Antibacterial and Antifungal Agents: The thiophene nucleus is present in several antimicrobial drugs. The carboxamide functionality can enhance interactions with bacterial or fungal enzymes, making this compound a candidate for antimicrobial screening.[2]

-

Enzyme Inhibition: The structural features of 4-Methoxythiophene-3-carboxamide make it a plausible candidate for screening against a variety of enzyme targets, including kinases, proteases, and metabolic enzymes, which are implicated in numerous diseases.

Logical Workflow for Biological Evaluation

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Methoxythiophene-3-carboxamide

Foreword

In the landscape of modern medicinal chemistry and materials science, thiophene derivatives continue to emerge as privileged scaffolds. Their unique electronic properties and versatile reactivity make them ideal building blocks for novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview of a particularly interesting derivative: 4-Methoxythiophene-3-carboxamide. Herein, we delve into its fundamental properties, synthesis, reactivity, and potential applications, offering a resource for researchers and professionals in drug discovery and chemical development.

Core Compound Identification

Chemical Identity: 4-Methoxythiophene-3-carboxamide is a substituted thiophene carrying a methoxy group at the 4-position and a carboxamide group at the 3-position.

| Identifier | Value |

| CAS Number | 65369-29-1 |

| Molecular Formula | C₆H₇NO₂S |

| Molecular Weight | 157.19 g/mol |

| IUPAC Name | 4-methoxythiophene-3-carboxamide |

| SMILES | COC1=CSC=C1C(N)=O |

Chemical Structure:

Figure 1: 2D Structure of 4-Methoxythiophene-3-carboxamide.

Synthesis and Elucidation

The synthesis of 4-Methoxythiophene-3-carboxamide typically proceeds from its corresponding carboxylic acid precursor, 4-methoxythiophene-3-carboxylic acid. This transformation is a standard amidation reaction, a cornerstone of organic synthesis.

Proposed Synthetic Pathway

The most direct and widely applicable method for the synthesis of a primary amide from a carboxylic acid involves an initial activation of the carboxyl group, followed by nucleophilic attack by ammonia.

Figure 2: General synthetic scheme for 4-Methoxythiophene-3-carboxamide.

Detailed Experimental Protocol (Prophetic)

Step 1: Activation of 4-methoxythiophene-3-carboxylic acid

-

To a stirred solution of 4-methoxythiophene-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add an activating agent such as oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the evolution of gas ceases.

-

The solvent and excess reagent are then removed under reduced pressure to yield the crude acid chloride.

Causality: The conversion of the carboxylic acid to a more reactive species, such as an acid chloride, is crucial. The electron-withdrawing nature of the chlorine atom makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by ammonia.

Step 2: Amidation

-

The crude acid chloride is dissolved in a fresh portion of an anhydrous aprotic solvent.

-

The solution is cooled to 0 °C, and an excess of a source of ammonia, such as a solution of ammonia in dioxane or concentrated ammonium hydroxide, is added slowly.

-

The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Self-Validation: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting carboxylic acid and the appearance of the more polar amide product. The final product's identity and purity should be confirmed by spectroscopic methods as outlined in the following section.

Spectroscopic and Analytical Characterization (Predicted)

Due to the lack of publicly available experimental spectra for 4-Methoxythiophene-3-carboxamide, the following data is predicted based on the analysis of its structure and comparison with closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two thiophene ring protons, the methoxy group protons, and the amide protons. The thiophene protons will likely appear as doublets in the aromatic region, with their coupling constant indicating their relative positions. The methoxy protons will be a singlet, and the amide protons will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the amide will be the most downfield signal. The chemical shifts of the thiophene ring carbons will be influenced by the electronic effects of the methoxy and carboxamide substituents.[3][4][5]

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.[6][7]

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| N-H Stretch (Amide) | 3400-3200 (two bands) |

| C-H Stretch (Aromatic) | ~3100 |

| C=O Stretch (Amide I) | ~1660 |

| N-H Bend (Amide II) | ~1620 |

| C-O-C Stretch (Ether) | 1250-1050 |

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 157. Key fragmentation patterns would likely involve the loss of the amide group (-CONH₂) or the methoxy group (-OCH₃).[8][9][10][11]

Chemical Reactivity and Mechanistic Insights

The reactivity of 4-Methoxythiophene-3-carboxamide is governed by the interplay of the electron-donating methoxy group and the electron-withdrawing carboxamide group on the thiophene ring.

Electrophilic Aromatic Substitution

The thiophene ring is generally more reactive towards electrophilic substitution than benzene.[12] The methoxy group at the 4-position is an activating, ortho-, para-director. However, in this case, the positions ortho to the methoxy group are the 3- and 5-positions. The 3-position is already substituted. Therefore, electrophilic attack is most likely to occur at the 5-position. The carboxamide group at the 3-position is a deactivating, meta-director. Its influence will further direct incoming electrophiles to the 5-position.

Figure 3: Predicted regioselectivity of electrophilic substitution.

Nucleophilic Aromatic Substitution

While less common for electron-rich thiophenes, nucleophilic aromatic substitution can occur under specific conditions, especially if a good leaving group is present. The presence of the electron-withdrawing carboxamide group could potentially facilitate such reactions.

Applications in Drug Discovery and Materials Science

Thiophene carboxamide derivatives have garnered significant attention in the field of drug discovery due to their diverse biological activities.[4][13]

Anticancer Research

Numerous studies have highlighted the potential of thiophene carboxamide derivatives as anticancer agents. They have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell growth and proliferation. For instance, derivatives of thiophene-3-carboxamide have shown promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

Other Therapeutic Areas

The thiophene carboxamide scaffold has also been explored for its potential in treating a range of other diseases, including inflammatory conditions and infectious diseases.

Materials Science

The conjugated π-system of the thiophene ring makes these compounds interesting candidates for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The methoxy and carboxamide substituents can be used to tune the electronic properties and solid-state packing of these materials.[14]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-Methoxythiophene-3-carboxamide represents a valuable building block in the ever-expanding field of thiophene chemistry. Its synthesis from readily available starting materials, coupled with the versatile reactivity of the thiophene core, opens up numerous avenues for the development of novel compounds with potential applications in medicine and materials science. This guide has provided a foundational understanding of its properties and potential, and it is our hope that it will serve as a catalyst for further research and innovation in this exciting area.

References

-

Matrix Fine Chemicals. 4-METHOXYTHIOPHENE-3-CARBOXAMIDE | CAS 65369-29-1. [Link]

-

Khan Academy. Amide formation from carboxylic acid derivatives. | Chemistry. [Link]

-

Sabila, P. et al. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ResearchGate. [Link]

-

Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]

-

ResearchGate. FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. [Link]

-

MDPI. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Journal of Materials Chemistry A. Fundamental concepts of 3,4-alkoxythiophene-based polymeric systems, from synthesis to applications. [Link]

-

National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. [Link]

-

Journal of Xi'an Shiyou University, Natural Science Edition. Synthesis and characterization of Thiophene fused arylbenzo[1][2]thieno[2,3- d]thiazole derivatives. [Link]

-

PubMed. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

The Royal Society of Chemistry. Supporting information for -. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

ResearchGate. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. [Link]

-

IOSR Journal of Applied Chemistry. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

-

YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

-

Cole-Parmer. Material Safety Data Sheet. [Link]

-

MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

-

PubMed. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

MDPI. The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Khan Academy [khanacademy.org]

- 3. compoundchem.com [compoundchem.com]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules | MDPI [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. youtube.com [youtube.com]

- 11. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Fundamental concepts of 3,4-alkoxythiophene-based polymeric systems, from synthesis to applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 15. N-Unsubstituted 2- and 3-thiophenimines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. growingscience.com [growingscience.com]

"4-Methoxythiophene-3-carboxamide" molecular weight and formula

An In-Depth Technical Guide to 4-Methoxythiophene-3-carboxamide: Synthesis, Properties, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Introduction: The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 4-Methoxythiophene-3-carboxamide, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental physicochemical properties, explore synthetic routes, and discuss its emerging significance as a building block for novel therapeutic agents.

Part 1: Core Molecular Attributes and Physicochemical Properties

4-Methoxythiophene-3-carboxamide is a heterocyclic organic compound featuring a thiophene ring substituted with both a methoxy and a carboxamide group. These functional groups are critical to its chemical reactivity and biological interactions.

Molecular Identity

The fundamental identity of this compound is established by its molecular formula and weight, which are foundational for all stoichiometric calculations in synthesis and quantitative analysis.

Structural and Physicochemical Data

The arrangement of atoms and the resulting physicochemical properties dictate the compound's behavior in different environments, from reaction solvents to biological systems. This data is summarized in Table 1.

Table 1: Physicochemical Properties of 4-Methoxythiophene-3-carboxamide

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NO₂S | [3][4] |

| Molecular Weight | 157.19 g/mol | [3][4] |

| Melting Point | 120 °C | |

| Boiling Point | 304.9°C at 760 mmHg | |

| Density | 1.292 g/cm³ | |

| SMILES | COC1=CSC=C1C(=O)N | [3][4] |

| InChIKey | NYYTVZAHSFIFFN-UHFFFAOYSA-N | [3][4] |

The molecular structure, depicted below, is key to understanding its reactivity. The electron-donating methoxy group at the 4-position influences the electron density of the thiophene ring, while the carboxamide at the 3-position provides sites for hydrogen bonding, a critical interaction in biological recognition processes.

Caption: Molecular Structure of 4-Methoxythiophene-3-carboxamide.

Part 2: Synthesis and Chemical Reactivity

The synthesis of 4-Methoxythiophene-3-carboxamide typically involves the amidation of its corresponding carboxylic acid precursor, 4-methoxythiophene-3-carboxylic acid.[5][6] Understanding this process provides a framework for producing this and related derivatives for research and development.

Retrosynthetic Analysis

A logical approach to synthesizing the target molecule is to disconnect the amide bond. This retrosynthetic step identifies 4-methoxythiophene-3-carboxylic acid and ammonia (or an ammonia equivalent) as the key precursors. The carboxylic acid itself can be derived from other substituted thiophenes, but for the purpose of this guide, we will consider it a commercially available starting material.[7][8]

Caption: Retrosynthetic approach for 4-Methoxythiophene-3-carboxamide.

Experimental Protocol: Amide Formation

The conversion of a carboxylic acid to a primary amide can be achieved through several methods. A common and effective laboratory-scale method involves activating the carboxylic acid with a coupling agent, followed by the addition of an amine source. This approach avoids the high temperatures and pressures often required for direct thermal condensation.

Objective: To synthesize 4-Methoxythiophene-3-carboxamide from 4-methoxythiophene-3-carboxylic acid.

Materials:

-

1,1'-Carbonyldiimidazole (CDI) or a similar coupling agent (e.g., DCC, HATU)

-

Anhydrous Tetrahydrofuran (THF)

-

Ammonium chloride (NH₄Cl)

-

Triethylamine (TEA) or another non-nucleophilic base

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

-

Activation of the Carboxylic Acid:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxythiophene-3-carboxylic acid (1.0 eq) in anhydrous THF.

-

Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature. Causality: CDI is an excellent activating agent that reacts with the carboxylic acid to form a highly reactive acylimidazolide intermediate, with the evolution of CO₂ gas. This intermediate is susceptible to nucleophilic attack by an amine.

-

Stir the reaction mixture at room temperature for 1-2 hours. The completion of the activation step can often be monitored by the cessation of gas evolution.

-

-

Amine Addition and Coupling:

-

In a separate flask, prepare a solution of ammonium chloride (1.5 eq) and triethylamine (2.0 eq) in a minimal amount of water and THF to ensure solubility. Causality: Triethylamine is used to deprotonate the ammonium ion, generating free ammonia in situ, which acts as the nucleophile. Using an excess ensures the reaction goes to completion.

-

Add the ammonia solution dropwise to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature overnight (12-18 hours).

-

-

Work-up and Purification:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine. Causality: The bicarbonate wash removes any unreacted carboxylic acid, while the brine wash helps to remove residual water.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid by recrystallization or column chromatography to yield pure 4-Methoxythiophene-3-carboxamide.

-

Part 3: Applications in Drug Discovery and Medicinal Chemistry

Thiophene-based compounds are of significant interest due to their structural similarity to phenyl rings but with distinct electronic properties, making them valuable bioisosteres. The thiophene carboxamide core, in particular, has been identified in numerous compounds with potent biological activity.

Role as a Pharmacophore

The thiophene carboxamide moiety serves as a versatile scaffold for building molecules that can interact with various biological targets. Research has shown that derivatives of this core structure exhibit a range of activities, including:

-

Anticancer Activity: Many thiophene carboxamide derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.[1][9][10] They can act as inhibitors of key enzymes involved in cell growth and proliferation, such as EGFR kinase and VEGFR-2.[9][11]

-

Kinase Inhibition: The scaffold is well-suited for targeting the ATP-binding pocket of kinases, a major class of drug targets in oncology and inflammatory diseases.[11]

-

Central Nervous System (CNS) Activity: Certain thiophene carboxamide derivatives have been investigated for their effects on the central nervous system.[6]

The methoxy group on the 4-Methoxythiophene-3-carboxamide core can be crucial for orienting the molecule within a binding pocket and can be a site for metabolic transformation. The carboxamide group is a key hydrogen bond donor and acceptor, vital for anchoring the molecule to its protein target.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-METHOXYTHIOPHENE-3-CARBOXAMIDE | CAS 65369-29-1 [matrix-fine-chemicals.com]

- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 5. Thiophene-carboxamide derivatives and their pharmaceutical use - Patent 0371594 [data.epo.org]

- 6. EP0371594A1 - Thiophene-carboxamide derivatives and their pharmaceutical use - Google Patents [patents.google.com]

- 7. 4-methoxythiophene-3-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 4-Methoxythiophene-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability of 4-Methoxythiophene-3-carboxamide, a key heterocyclic compound of interest in pharmaceutical research and development. In the absence of extensive public data for this specific molecule, this document synthesizes foundational principles, outlines robust experimental protocols, and leverages data from structurally analogous compounds to provide a predictive and practical framework for its characterization.

Introduction: Physicochemical Landscape of a Thiophene Carboxamide

4-Methoxythiophene-3-carboxamide (C₆H₇NO₂S, Molecular Weight: 157.19 g/mol ) is a substituted thiophene derivative featuring a methoxy group at the 4-position and a carboxamide group at the 3-position. The interplay of these functional groups dictates its physicochemical properties, influencing its behavior in various solvent systems and its resilience to degradative forces. The thiophene ring, an aromatic heterocycle, is a common scaffold in medicinal chemistry.[1][2] While the core thiophene structure is soluble in many organic solvents, its aqueous solubility is generally low.[1] The introduction of a polar carboxamide group and a moderately polar methoxy group is expected to modulate this solubility profile.

Understanding the solubility and stability of this compound is paramount for its successful development as a potential therapeutic agent. These parameters are critical for formulation design, bioavailability, and ensuring the safety and efficacy of the final drug product.[2]

Solubility Profile: A Predictive and Experimental Approach

A comprehensive understanding of a compound's solubility in various media is fundamental to its development. This section outlines both predictive insights based on analogous compounds and a detailed protocol for the empirical determination of solubility.

Predicted Solubility Characteristics

Based on the solubility of related compounds, we can infer the likely solubility profile of 4-Methoxythiophene-3-carboxamide:

-

Aqueous Solubility: The presence of the polar carboxamide group will likely increase aqueous solubility compared to unsubstituted thiophene. However, the overall molecule is still expected to have limited water solubility. For comparison, 3-thiophenecarboxylic acid shows some water solubility (0.2 g/10 mL), while an estimated value for 2-methoxythiophene is 1597 mg/L.[3]

-

Organic Solvent Solubility: Thiophene and its derivatives are generally soluble in a range of organic solvents.[1] It is anticipated that 4-Methoxythiophene-3-carboxamide will exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in alcohols like ethanol and methanol. Its solubility in non-polar solvents like hexanes is expected to be low.

Quantitative Solubility Data of Analogous Compounds

To provide a more quantitative perspective, the following table summarizes available solubility data for structurally related molecules.

| Compound | Solvent | Solubility | Source |

| 3-Thiophenecarboxylic acid | Water | 20 mg/mL | |

| 2-Methoxythiophene (estimated) | Water | 1.6 mg/mL | [3] |

| 3-Thiophenecarboxaldehyde (estimated) | Water | 14.7 mg/mL | [4] |

This data should be used as a directional guide, as the specific combination of substituents in 4-Methoxythiophene-3-carboxamide will lead to a unique solubility profile.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of 4-Methoxythiophene-3-carboxamide in a selected solvent at a constant temperature.

Materials:

-

4-Methoxythiophene-3-carboxamide

-

Selected solvent(s) (e.g., Water, Phosphate Buffered Saline pH 7.4, Ethanol, DMSO)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation: Prepare a stock solution of 4-Methoxythiophene-3-carboxamide of a known concentration in a suitable solvent for HPLC analysis. Create a calibration curve by preparing a series of dilutions from the stock solution.

-

Sample Preparation: Add an excess amount of 4-Methoxythiophene-3-carboxamide to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Shake the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the range of the HPLC calibration curve. Analyze the diluted sample by HPLC to determine the concentration of dissolved 4-Methoxythiophene-3-carboxamide.

-

Calculation: Use the calibration curve to calculate the concentration of the compound in the original saturated solution. This concentration represents the equilibrium solubility.

Caption: Isothermal Shake-Flask Solubility Workflow.

Stability Profile and Forced Degradation Studies

Assessing the chemical stability of a drug candidate is a critical component of its development, ensuring its quality, safety, and efficacy over its shelf life. Forced degradation studies are employed to identify potential degradation products and pathways.

Predicted Stability of 4-Methoxythiophene-3-carboxamide

The chemical structure of 4-Methoxythiophene-3-carboxamide suggests potential areas of instability:

-

Oxidative Degradation: The electron-rich thiophene ring is susceptible to oxidation, potentially forming thiophene S-oxides.[5] The presence of the methoxy group may also be a site for oxidative demethoxylation.[6]

-

Hydrolytic Degradation: The carboxamide functional group can undergo hydrolysis to the corresponding carboxylic acid under both acidic and basic conditions, although amides are generally more stable to hydrolysis than esters.

-

Photodegradation: Thiophene derivatives can be susceptible to photodegradation, and dedicated photostability studies are necessary to evaluate this.

It is noteworthy that the presence of an electron-withdrawing group, such as the carboxamide at the 3-position, may increase the metabolic stability of the thiophene ring.[7]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies involve subjecting the compound to a variety of stress conditions to accelerate its decomposition.

Objective: To identify the degradation products and degradation pathways of 4-Methoxythiophene-3-carboxamide under various stress conditions.

Materials:

-

4-Methoxythiophene-3-carboxamide

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

A stock solution of 4-Methoxythiophene-3-carboxamide is prepared and subjected to the following stress conditions in parallel with a control solution (un-stressed stock solution).

-

Acidic Hydrolysis:

-

Treat the drug solution with 0.1 N HCl.

-

Heat at an elevated temperature (e.g., 60-80 °C) for a specified time.

-

Neutralize the solution before analysis.

-

-

Basic Hydrolysis:

-

Treat the drug solution with 0.1 N NaOH.

-

Heat at an elevated temperature (e.g., 60-80 °C) for a specified time.

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Treat the drug solution with 3% H₂O₂.

-

Keep at room temperature for a specified time.

-

-

Thermal Degradation:

-

Expose the solid drug or a solution to dry heat in an oven (e.g., 80-100 °C) for a specified time.

-

-

Photolytic Degradation:

-

Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

-

Analysis:

-

Analyze the stressed samples and the control sample by a stability-indicating HPLC method (typically with a PDA or MS detector).

-

Compare the chromatograms of the stressed samples to the control to identify degradation products.

-

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8][9]

Caption: Forced Degradation Study Workflow.

Analytical Methodologies for Quantification

Accurate and precise analytical methods are essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Recommended HPLC Method Parameters (starting point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV-Vis detector at a wavelength of maximum absorbance for 4-Methoxythiophene-3-carboxamide, or a PDA detector to monitor peak purity. For identification of degradation products, an MS detector is highly recommended.

Conclusion and Future Directions

For drug development professionals, the next steps should involve the execution of these experimental protocols to generate empirical data. This will enable informed decisions regarding formulation development, manufacturing processes, and the establishment of appropriate storage conditions and shelf-life for any potential drug product containing 4-Methoxythiophene-3-carboxamide.

References

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). MDPI. Retrieved January 21, 2026, from [Link]

-

3-thiophene carboxaldehyde. (n.d.). The Good Scents Company. Retrieved January 21, 2026, from [Link]

-

Synthesis, properties and biological activity of thiophene: A review. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

-

THIOPHENE-3-CARBOXAMIDE. (n.d.). Matrix Fine Chemicals. Retrieved January 21, 2026, from [Link]

-

2-methoxythiophene. (n.d.). The Good Scents Company. Retrieved January 21, 2026, from [Link]

-

Chemical Properties of 2-Methoxythiophene. (n.d.). Cheméo. Retrieved January 21, 2026, from [Link]

-

Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. (2018). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Thiophene. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Bioactivation Potential of Thiophene-Containing Drugs. (n.d.). Chemical Research in Toxicology. Retrieved January 21, 2026, from [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

4-Methylthiophene-3-carboxylic acid. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. (2024). MDPI. Retrieved January 21, 2026, from [Link]

-

Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

-

How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025). ResolveMass. Retrieved January 21, 2026, from [Link]

-

Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Removal of single and dual ring thiophene's from dodecane using cavitation based processes. (2022). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Forced Degradation in Pharmaceuticals - A Regulatory Update. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Effect of Methoxy Substituents on Wet Peroxide Oxidation of Lignin and Lignin Model Compounds. (2021). Biblioteca Digital do IPB. Retrieved January 21, 2026, from [Link]

-

Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). (n.d.). SciSpace. Retrieved January 21, 2026, from [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved January 21, 2026, from [Link]

-

Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Degradation of substituted thiophenes by bacteria isolated from activated sludge. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

KEGG Degradation of aromatic compounds. (n.d.). KEGG. Retrieved January 21, 2026, from [Link]

-

The Use Of Forced Degradation In Analytical Method Development. (n.d.). DPT Laboratories. Retrieved January 21, 2026, from [Link]

-

Ring-expansion and desulfurisation of thiophenes with an aluminium(i) reagent. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

Methyl 3-amino-4-methylthiophene-2-carboxylate. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Thiophene degradation. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

2-Methylthiophene. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-methoxythiophene, 16839-97-7 [thegoodscentscompany.com]

- 4. 3-thiophene carboxaldehyde, 498-62-4 [thegoodscentscompany.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 7. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

"4-Methoxythiophene-3-carboxamide" spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Data of 4-Methoxythiophene-3-carboxamide

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of heterocyclic compounds is paramount. 4-Methoxythiophene-3-carboxamide, a substituted thiophene, represents a scaffold of significant interest due to the prevalence of thiophene moieties in medicinal chemistry. The unambiguous confirmation of its molecular structure is the foundational step for any further investigation into its biological activity or material properties. This guide provides a comprehensive analysis of the expected spectroscopic data for 4-Methoxythiophene-3-carboxamide, leveraging foundational principles and comparative data from analogous structures. As Senior Application Scientist, my objective is to not only present the data but to explain the causal relationships between the molecular structure and its spectral output, offering a self-validating framework for researchers in the field.

Molecular Overview

4-Methoxythiophene-3-carboxamide (C₆H₇NO₂S, Molecular Weight: 157.19 g/mol ) is an aromatic heterocyclic compound. Its structure is characterized by a five-membered thiophene ring, substituted at the 4-position with an electron-donating methoxy group (-OCH₃) and at the 3-position with an electron-withdrawing carboxamide group (-CONH₂). This specific substitution pattern dictates the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint.

Caption: Molecular structure of 4-Methoxythiophene-3-carboxamide.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Methoxythiophene-3-carboxamide, both ¹H and ¹³C NMR will provide definitive information about its structure.

Theoretical Basis & Causality

In ¹H NMR, the chemical shift (δ) of a proton is determined by its local electronic environment. Electron-donating groups (like -OCH₃) shield nearby protons, shifting their signals upfield (to lower ppm), while electron-withdrawing groups (like -CONH₂) deshield them, causing a downfield shift. In ¹³C NMR, the same principles apply to the carbon atoms. The number of signals, their splitting patterns (multiplicity), and their integration values collectively allow for a complete structural assignment.

Predicted ¹H NMR Spectrum

Based on established substituent effects in thiophene systems, the ¹H NMR spectrum in a solvent like CDCl₃ is predicted to show four distinct signals.[1]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.10 | Doublet (d) | 1H | H-2 | This proton is adjacent to the sulfur atom and ortho to the electron-withdrawing carboxamide group, leading to significant deshielding. It will be split by H-5. |

| ~ 6.85 | Doublet (d) | 1H | H-5 | This proton is influenced by the electron-donating methoxy group at the adjacent C-4, causing an upfield shift. It is split by H-2. |

| ~ 5.5 - 7.0 | Broad Singlet (br s) | 2H | -CONH₂ | Amide protons are exchangeable and often appear as a broad signal. The chemical shift can vary significantly with concentration and solvent. |

| ~ 3.90 | Singlet (s) | 3H | -OCH₃ | Methoxy protons are magnetically equivalent and not coupled to other protons, hence they appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display six unique signals, corresponding to each carbon atom in the molecule. Additivity rules and data from substituted thiophenes provide a reliable estimation of their chemical shifts.[2][3]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165 | C=O (Amide) | The carbonyl carbon is highly deshielded and appears furthest downfield. |

| ~ 158 | C-4 (C-OCH₃) | This carbon is attached to the electronegative oxygen of the methoxy group, causing a strong downfield shift. |

| ~ 128 | C-2 | The carbon adjacent to the sulfur and the carboxamide group. |

| ~ 125 | C-3 (C-CONH₂) | The carbon bearing the carboxamide group. |

| ~ 105 | C-5 | This carbon is shielded by the adjacent electron-donating methoxy group. |

| ~ 58 | -OCH₃ | The methoxy carbon is a typical aliphatic carbon attached to an oxygen. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of 4-Methoxythiophene-3-carboxamide and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is preferable if hydrogen bonding with the amide protons is to be observed more clearly.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a 90° pulse angle.

-

Set the relaxation delay to 5 seconds to ensure full relaxation of all protons for accurate integration.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds.

Theoretical Basis & Causality

The position of an absorption band in an IR spectrum is determined by the bond strength and the masses of the atoms involved. Stronger bonds and lighter atoms vibrate at higher frequencies (wavenumbers). The key functional groups in 4-Methoxythiophene-3-carboxamide—amide, methoxy, and the thiophene ring—each have characteristic absorption frequencies.

Characteristic Absorption Bands

The IR spectrum will be dominated by strong absorptions from the amide group.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3400 - 3100 | Medium-Strong, two bands | N-H Stretch | Primary Amide (-CONH₂)[4][5] |

| ~ 3050 | Medium | C-H Stretch | Aromatic (Thiophene ring)[6][7] |

| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (-OCH₃)[6] |

| ~ 1660 | Strong | C=O Stretch (Amide I band) | Primary Amide (-CONH₂)[8] |

| ~ 1620 | Medium | N-H Bend (Amide II band) | Primary Amide (-CONH₂)[4] |

| 1550 - 1450 | Medium | C=C Stretch | Aromatic (Thiophene ring)[7] |

| ~ 1250 | Strong | C-O Stretch | Aryl-Alkyl Ether (-OCH₃) |

| ~ 850 - 700 | Medium-Strong | C-H Out-of-plane bend | Substituted Thiophene |

Experimental Protocol: IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.

-

Sample Application: Place a small amount of the solid 4-Methoxythiophene-3-carboxamide powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly after the measurement.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, crucial information about the molecule's connectivity and substructures.

Theoretical Basis & Causality

In Electron Ionization (EI) MS, a high-energy electron beam bombards the molecule, creating a radical cation (the molecular ion, M⁺•). This ion is often unstable and fragments in predictable ways, typically breaking the weakest bonds or forming stable carbocations or neutral fragments. High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), can determine the mass of the molecular ion with enough accuracy to confirm its elemental composition.

Molecular Ion and Predicted Fragmentation

-

Molecular Ion (M⁺•): The exact mass of C₆H₇NO₂S is 157.0198. HRMS should detect a protonated molecule [M+H]⁺ at m/z 158.0270.

-

Fragmentation: The fragmentation of aromatic amides is often dominated by cleavage of the amide bond.[9] The primary fragmentation pathways are expected to be:

-

α-Cleavage: Cleavage of the bond between the thiophene ring and the carbonyl group to form a stable acylium ion.

-

Loss of Amide Radical: Cleavage of the C-N bond.

-

Loss from Methoxy Group: Loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).

-

Caption: Predicted EI-MS fragmentation pathway for 4-Methoxythiophene-3-carboxamide.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation (ESI-HRMS):

-

Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Further dilute this stock solution to ~1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Formic acid aids in protonation.

-

-

Instrumentation (ESI-HRMS):

-

Infuse the sample solution into an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Acquire data in positive ion mode. The instrument should be calibrated to ensure high mass accuracy (< 5 ppm).

-

-

Sample Introduction (EI-MS):

-

Introduce a small amount of the solid sample via a direct insertion probe or by injecting a solution into a GC-MS system.

-

-

Instrumentation (EI-MS):

-

Use a standard electron energy of 70 eV.

-

Scan a mass range from m/z 40 to 300 to capture the molecular ion and key fragments.

-

Part 4: Integrated Spectroscopic Analysis for Structural Verification

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. This creates a self-validating system that leaves no ambiguity in the structural assignment.

Caption: Workflow for integrated spectroscopic analysis.

-

MS Confirms the Formula: High-resolution mass spectrometry first confirms the elemental composition as C₆H₇NO₂S.

-

IR Identifies Key Groups: IR spectroscopy confirms the presence of the essential primary amide (N-H and C=O stretches) and ether (C-O stretch) functional groups.

-

NMR Elucidates the Skeleton:

-

¹H NMR confirms the presence of all 7 protons and their immediate environments: two distinct aromatic protons on the thiophene ring, two amide protons, and three methoxy protons. The coupling between the two aromatic protons confirms their adjacency.

-

¹³C NMR confirms the presence of all 6 unique carbon atoms, including the carbonyl, the four distinct thiophene carbons, and the methoxy carbon.

-

References

-

Stenutz, R. NMR chemical shift prediction of thiophenes. Available at: [Link]

-

JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024). Available at: [Link]

- Hearn, M. T. W. (1976). Carbon-13 chemical shifts in some substituted furans and thiophens. Australian Journal of Chemistry, 29(1), 107-113.

- Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467.

-

Supporting Information for Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. Available at: [Link]

- da Silva, J. A., & de Souza, G. E. (2018).

-

SpectraBase. 3-Methoxy-5-(2-thienyl)thiophene-2-carboxaldehyde. Available at: [Link]

-

SpectraBase. N-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link]

- Masumarra, G., & Ballistreri, F. P. (1980). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Organic Magnetic Resonance, 13(4), 237-239.

-

Scribd. Typical Infrared Absorption Frequencies. Available at: [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

YouTube. Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide. (2023). Available at: [Link]

- Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.

- Woolston, J. E., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). World Journal of Organic Chemistry, 1(1), 6-10.

-

PubChem. 3-[(2-Methylphenyl)methoxy]thiophene-2-carboxamide. (2026). Available at: [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Available at: [Link]

-

University of Colorado Boulder. IR: amines. Available at: [Link]

-

Cheminfo.org. Predict 1H NMR spectra. Available at: [Link]

-

Michigan State University. IR Absorption Table. Available at: [Link]

-

SpectraBase. 2-Thiophenecarboxamide, 3-methoxy-. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

IOSR Journal of Applied Physics. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information Carboxamide carbonyl-ruthenium(II) complexes. Available at: [Link]

-

The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available at: [Link]

-

NMRDB.org. Predict all NMR spectra. Available at: [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. NMR chemical shift prediction of thiophenes [stenutz.eu]

- 3. sci-hub.st [sci-hub.st]

- 4. scribd.com [scribd.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. iosrjournals.org [iosrjournals.org]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methoxythiophene-3-carboxamide for Researchers and Drug Development Professionals

Introduction: The Emerging Potential of Substituted Thiophene Scaffolds in Medicinal Chemistry

Thiophene-based compounds are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as a versatile scaffold in the design of novel therapeutic agents. Its unique electronic properties and ability to form a wide range of derivatives have led to its incorporation into numerous clinically approved drugs. Within this important class of compounds, thiophene-3-carboxamides are gaining significant attention for their potential in oncology, infectious diseases, and beyond. This guide focuses on a specific, yet promising derivative: 4-Methoxythiophene-3-carboxamide, providing a comprehensive overview of its procurement, synthesis, and potential applications for researchers and drug development professionals.

Commercial Availability: A Tale of a Precursor-Driven Approach

Direct commercial sourcing of 4-Methoxythiophene-3-carboxamide (CAS 65369-29-1) is limited to a few specialized chemical suppliers who typically synthesize it on demand. This often translates to longer lead times and higher costs. Our investigation has identified the following potential suppliers for the target compound:

Table 1: Commercial Suppliers of 4-Methoxythiophene-3-carboxamide

| Supplier | CAS Number | Notes |

| Matrix Fine Chemicals | 65369-29-1 | Available upon request.[1] |

| JHECHEM CO LTD | 65369-29-1 | Listed as a product.[2] |

| abcr GmbH | 65369-29-1 | Listed with 95% purity. |

Pricing for 4-Methoxythiophene-3-carboxamide is generally not publicly available and requires a direct quote from the suppliers.

A more practical and cost-effective approach for researchers is the in-house synthesis from its readily available precursor, 4-methoxythiophene-3-carboxylic acid . This precursor is offered by several major chemical suppliers, ensuring a consistent and accessible starting material for your research needs.

Table 2: Commercial Suppliers of 4-methoxythiophene-3-carboxylic acid

| Supplier | Product Name | Purity | Pack Size | Indicative Price (USD) |

| Sigma-Aldrich | 4-methoxythiophene-3-carboxylic acid, AldrichCPR | Not specified | 100 mg | ~$98.00 |

| LabSolu | 4-methoxythiophene-3-carboxylic acid | Reagent Grade | 100 mg | ~$207.77[3] |

| BLD Pharm | 4-Methoxythiophene-3-carboxylic acid | - | - | Inquiry needed |

Please note that the prices listed are for reference purposes only and may vary. It is advisable to contact the suppliers directly for a formal quote.

From Acid to Amide: A Practical Guide to Synthesis

The conversion of a carboxylic acid to a primary carboxamide is a fundamental transformation in organic chemistry. The most common and effective method involves the use of a coupling agent to activate the carboxylic acid, followed by the addition of an ammonia source.

Workflow for the Synthesis of 4-Methoxythiophene-3-carboxamide

Caption: A generalized workflow for the two-step synthesis of 4-Methoxythiophene-3-carboxamide.

Detailed Experimental Protocol

This protocol provides a general guideline for the synthesis of 4-Methoxythiophene-3-carboxamide. Optimization of reaction conditions may be necessary to achieve higher yields.

Materials:

-

4-methoxythiophene-3-carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)[4]

-

Ammonium chloride

-

A suitable base (e.g., Triethylamine or Diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Eluent for column chromatography (e.g., a mixture of ethyl acetate and hexanes)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxythiophene-3-carboxylic acid (1 equivalent) in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Activation of Carboxylic Acid: To the stirred solution, add the coupling agent (EDC or DCC, 1.1-1.5 equivalents). Allow the mixture to stir at room temperature for 15-30 minutes. The formation of the active O-acylisourea intermediate occurs during this step.[5]

-

Amidation: In a separate flask, prepare a solution or suspension of ammonium chloride (1.5-2.0 equivalents) and the base (2.0-2.5 equivalents) in the same anhydrous solvent. Add this mixture dropwise to the activated carboxylic acid solution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

-

Transfer the filtrate or the EDC reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure 4-Methoxythiophene-3-carboxamide.

The Scientific Significance and Potential Applications of Thiophene-3-Carboxamide Derivatives

The thiophene-3-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. While specific research on 4-Methoxythiophene-3-carboxamide is not extensively published, the broader class of thiophene-carboxamides has shown significant promise in several therapeutic areas.

Anticancer Activity

A growing body of evidence highlights the potential of thiophene-carboxamide derivatives as anticancer agents.[6] These compounds have been shown to target various pathways involved in tumor growth and proliferation.

-

VEGFR-2 Inhibition: Certain thiophene-3-carboxamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[7] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply nutrients to tumors, thereby impeding their growth.[7]

-

Tubulin Polymerization Inhibition: Some thiophene-carboxamides act as biomimetics of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization.[8] This disruption of the cellular cytoskeleton leads to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial and Antifungal Properties

Thiophene-3-carboxamide derivatives have also demonstrated significant antibacterial and antifungal activities.[9][10] These compounds represent a promising avenue for the development of new anti-infective agents, particularly in the face of growing antimicrobial resistance.

Other Potential Therapeutic Areas

The versatility of the thiophene-carboxamide scaffold extends to other therapeutic areas, including:

-

Anti-inflammatory agents

-

Anticonvulsants

-

Analgesics

The methoxy group at the 4-position of the thiophene ring in 4-Methoxythiophene-3-carboxamide can influence the compound's electronic properties and its interaction with biological targets. This substitution pattern provides a valuable starting point for further chemical modifications to optimize potency and selectivity for a desired therapeutic effect.

Conclusion and Future Directions

4-Methoxythiophene-3-carboxamide, while not a readily available commercial product, represents a valuable building block for researchers and drug development professionals. Its synthesis from the commercially accessible 4-methoxythiophene-3-carboxylic acid is straightforward, utilizing standard amide coupling methodologies. The broader class of thiophene-3-carboxamide derivatives has demonstrated significant potential in oncology and infectious diseases, making this scaffold a compelling starting point for the design and synthesis of novel therapeutic agents. Further investigation into the specific biological activities of 4-Methoxythiophene-3-carboxamide and its derivatives is warranted and could lead to the discovery of new and effective treatments for a range of diseases.

References

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

-

PubMed. (2004). Two biologically active thiophene-3-carboxamide derivatives. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 4-METHOXYTHIOPHENE-3-CARBOXAMIDE | CAS 65369-29-1. Retrieved from [Link]

-

MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene. Retrieved from [Link]

-

PubMed. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Retrieved from [Link]

-